molecular formula C21H16ClN5OS B2427987 2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole CAS No. 1031989-35-1

2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole

Cat. No.: B2427987
CAS No.: 1031989-35-1
M. Wt: 421.9
InChI Key: XSOMWQCLTGSKDJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is a useful research compound. Its molecular formula is C21H16ClN5OS and its molecular weight is 421.9. The purity is usually 95%.
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Biological Activity

The compound 2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a triazole and quinoxaline moiety, both known for their diverse biological activities. The presence of the chlorophenyl and thiomethyl groups may enhance its interaction with biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole nucleus have been reported with minimum inhibitory concentrations (MICs) against various pathogens. In one study, triazole-thione hybrids demonstrated MIC values ranging from 0.046 to 3.11 μM against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin and ciprofloxacin .

Antiviral Activity

Quinoxaline derivatives have been investigated for their antiviral properties. A systematic review indicated that certain quinoxaline compounds exhibited promising antiviral activity against Herpes simplex virus and Hepatitis B virus . Specifically, compounds with thiourea moieties showed significant plaque reduction in viral assays.

Anticancer Potential

The anticancer activity of triazole derivatives has also been documented. A study highlighted that certain quinoxaline-triazole hybrids exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles are known to inhibit key enzymes involved in fungal and bacterial growth.
  • DNA Interaction : Quinoxaline derivatives often intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.
  • Cell Membrane Disruption : Some compounds affect membrane integrity, leading to cell lysis.

Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, the compound exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups significantly enhanced antimicrobial potency .

Study 2: Antiviral Activity

A recent investigation into quinoxaline derivatives revealed that specific analogs effectively inhibited Hepatitis B virus replication in vitro. The compound's ability to target viral entry mechanisms was highlighted as a key feature of its antiviral action .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. They have been shown to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in cancer progression due to its role in angiogenesis. For instance, compounds derived from this scaffold have demonstrated the ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins such as BAX and caspases .

Antimicrobial Activity

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives also display a broad spectrum of antimicrobial properties. Studies have reported their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within the bacteria .

Neuroprotective Effects

Recent investigations suggest that compounds incorporating the triazoloquinoxaline structure may possess neuroprotective effects. These compounds are being explored for their potential in treating neurodegenerative diseases by targeting pathways involved in neuronal survival and stress response mechanisms .

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry demonstrated that a derivative of the compound inhibited cell proliferation in various cancer cell lines (MCF-7 breast cancer cells and A549 lung cancer cells). The study reported IC50 values indicating potent activity compared to standard chemotherapeutics like Etoposide .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis published in MDPI, derivatives were tested against clinical isolates of Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

Case Study 3: Neuroprotective Potential

Research highlighted in PMC explored the neuroprotective effects of triazoloquinoxaline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers, suggesting potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5OS/c1-12-17(23-20(28-12)14-6-5-7-15(22)10-14)11-29-21-19-26-25-13(2)27(19)18-9-4-3-8-16(18)24-21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOMWQCLTGSKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4N5C3=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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